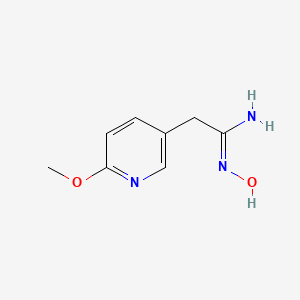

N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide

Description

N'-Hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide is a substituted amidoxime derivative characterized by a pyridine ring with a methoxy group at the 6-position and an ethanimidamide moiety at the 3-position. The methoxy group enhances electron density on the pyridine ring, facilitating electrophilic aromatic substitution, while the amidoxime (-NH-OH) moiety enables hydrogen bonding and coordination with metal ions .

Properties

Molecular Formula |

C8H11N3O2 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide |

InChI |

InChI=1S/C8H11N3O2/c1-13-8-3-2-6(5-10-8)4-7(9)11-12/h2-3,5,12H,4H2,1H3,(H2,9,11) |

InChI Key |

NUMLCJLDKMJSFU-UHFFFAOYSA-N |

Isomeric SMILES |

COC1=NC=C(C=C1)C/C(=N/O)/N |

Canonical SMILES |

COC1=NC=C(C=C1)CC(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the ethanimidamide moiety linked to the 6-methoxypyridin-3-yl group. Key intermediates include methoxy-substituted pyridinyl derivatives and amidine hydrochloride salts, with the final step often involving hydroxylation to introduce the N'-hydroxy group.

Representative Synthetic Route

A common preparative approach involves the following steps:

Step 1: Formation of 2-(6-methoxypyridin-3-yl)ethanimidamide precursor

This step can be achieved by reacting a suitable 6-methoxypyridin-3-yl-containing aldehyde or ester with formamidine hydrochloride or its analogues under basic or neutral conditions. For example, ethyl 2-(6-methoxypyridin-3-yl)acetate can be converted to the corresponding amidine by treatment with formamidine hydrochloride and a base such as potassium hydroxide or sodium ethoxide in ethanol or aqueous media at ambient to moderate temperatures (20–90 °C) over several hours to days.

Step 2: Introduction of the N'-hydroxy group

The N'-hydroxy functionality is introduced by hydroxylation of the amidine nitrogen, often using hydroxylamine derivatives or by direct reaction with hydroxylamine hydrochloride under controlled conditions. This step may be conducted in aqueous or alcoholic solvents, sometimes in the presence of a base to facilitate the reaction.

Step 3: Purification

The crude product is typically purified via recrystallization from diethyl ether or ethyl acetate, or by chromatographic methods such as silica gel column chromatography using ethyl acetate/methanol mixtures as eluents.

Detailed Experimental Conditions and Yields

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Reaction of diethyl 2-(1-ethoxyethylidene)malonate with formamidine hydrochloride and KOH in ethanol/water | Room temperature, 2 days | ~40–50% | Stirring at RT, neutralization with acetic acid, extraction with ethyl acetate |

| 2 | Hydroxylation of amidine intermediate with hydroxylamine hydrochloride | Aqueous or alcoholic medium, mild heating | Variable (typically 60–80%) | Controlled pH to avoid decomposition |

| 3 | Purification | Column chromatography or recrystallization | - | Silica gel, ethyl acetate/methanol eluents |

Note: The above data is adapted from analogous amidine preparations involving methoxypyridinyl groups and formamidine hydrochloride as the amidine source.

Analysis of Preparation Methods

Reaction Conditions

Solvents: Ethanol, methanol, and water are commonly used solvents for the amidine formation and hydroxylation steps due to their polarity and ability to dissolve both organic and inorganic reagents.

Bases: Potassium hydroxide, sodium ethoxide, or sodium methylate are typical bases employed to deprotonate amidine hydrochlorides and facilitate nucleophilic attack.

Temperature: Mild to moderate temperatures (20–90 °C) are preferred to balance reaction rates and product stability.

Time: Reaction times range from several hours to multiple days depending on the step and scale.

Yields and Purity

Yields for the amidine formation step are moderate (~40–50%), with potential improvement by optimizing solvent ratios and base equivalents.

Hydroxylation steps yield 60–80%, influenced by reagent purity and reaction pH control.

Purification by chromatography or recrystallization provides products with high purity suitable for further applications.

Advantages and Limitations

The use of formamidine hydrochloride as a starting amidine source is advantageous due to commercial availability and ease of handling.

Hydroxylation requires careful pH and temperature control to prevent side reactions or decomposition.

The synthetic route avoids highly toxic reagents such as phosgene, favoring safer alternatives.

Summary Table of Key Preparation Data

| Parameter | Details |

|---|---|

| Starting materials | 6-Methoxypyridin-3-yl derivatives, formamidine hydrochloride, hydroxylamine hydrochloride |

| Solvents | Ethanol, methanol, water |

| Bases | KOH, NaOEt, NaOMe |

| Temperature range | 20–90 °C |

| Reaction time | 2 hours to 3 days |

| Typical yields | 40–50% (amidines), 60–80% (hydroxylation) |

| Purification methods | Column chromatography, recrystallization |

| Analytical confirmation | NMR, LC-MS, IR spectroscopy |

Research Outcomes and Characterization

NMR Spectroscopy: ^1H-NMR spectra typically show characteristic singlets for methoxy protons (~3.5 ppm), aromatic pyridine protons (6.5–8.0 ppm), and amidine NH protons (broad signals around 7.5–9.0 ppm).

Mass Spectrometry: LC-MS confirms molecular ion peaks consistent with the molecular formula C9H11N3O2 (for the non-substituted ethanimidamide derivative), with exact mass matching expected values.

Infrared Spectroscopy: IR spectra show characteristic bands for N–OH stretching (~3200–3500 cm^-1), C=N stretching (~1650 cm^-1), and aromatic C–O stretching (~1250 cm^-1).

Melting Point: Crystalline products typically have melting points in the range of 120–130 °C, indicative of purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide has several scientific research applications, including:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the synthesis of various chemical intermediates and products.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide involves its interaction with molecular targets and pathways. As a ligand, it can coordinate with metal ions to form complexes, which can then interact with biological molecules. The specific pathways and targets depend on the context of its application, such as antimicrobial activity or coordination chemistry .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The target compound’s closest analogs differ in their aromatic substituents or core rings (phenyl vs. pyridine). Key comparisons include:

Pyridine-Based Analogs

- N'-Hydroxy-2-(pyridin-3-yl)ethanimidamide ():

- Lacks the 6-methoxy group, reducing electron-donating effects.

- Pyridine’s nitrogen atom introduces a meta-directing effect, altering regioselectivity in reactions compared to phenyl derivatives.

Phenyl-Based Analogs

N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide (Compound 13, ) :

- Substituent: 4-Methoxyphenyl.

- Melting point: 111–112°C; synthesized in 88% yield via hydroxylamine reaction .

- Demonstrated cytotoxicity against E. coli, attributed to amidoxime’s ability to disrupt bacterial membranes .

N'-Hydroxy-2-(4-chlorophenyl)ethanimidamide (Compound 18, ) :

- Substituent: 4-Chlorophenyl.

- Yield: 58%; lower electron density due to the electron-withdrawing Cl group.

- Likely reduced electrophilic reactivity compared to methoxy analogs.

N'-Hydroxy-2-(3-ethoxy-4-methoxyphenyl)ethanimidamide (Compound 35, ) :

- Substituent: 3-Ethoxy-4-methoxyphenyl.

- Yield: 68%; increased steric hindrance from ethoxy group may slow reaction kinetics.

Physicochemical Properties

Research Findings and Implications

- Electron-Donating vs. Withdrawing Groups : Methoxy groups enhance electrophilic substitution rates in phenyl analogs , while chloro groups reduce reactivity. In pyridine derivatives, the nitrogen atom’s electron-withdrawing effect may counterbalance methoxy’s donation.

- Solubility Trends : Amidoximes with hydrophobic substituents (e.g., ethoxy in Compound 35) exhibit lower aqueous solubility, critical for drug bioavailability .

- Structural Activity Relationships (SAR) : The pyridine core in the target compound may improve binding to metalloenzymes compared to phenyl analogs, as seen in related amidoximes .

Biological Activity

N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H11N3O2

- Molecular Weight : 181.19 g/mol

- IUPAC Name : this compound

- InChI Key : NUMLCJLDKMJSFU-UHFFFAOYSA-N

This compound functions primarily as an inhibitor of histone deacetylases (HDACs). HDACs play a crucial role in the regulation of gene expression by modifying the acetylation status of histones, thereby influencing chromatin structure and accessibility. The inhibition of HDACs is associated with various therapeutic effects, including:

- Anticancer Activity : By promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells.

- Neuroprotective Effects : Potentially beneficial in neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation.

Biological Activities

-

Antimicrobial Properties

- Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been studied for its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

-

Anticancer Effects

- In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has shown effectiveness against breast cancer cells by inducing cell cycle arrest and apoptosis.

-

Anti-inflammatory Activity

- The compound has been investigated for its anti-inflammatory properties, which may be attributed to its ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N'-hydroxy-2-(pyridin-3-yl)ethanimidamide | Moderate anticancer activity | Lacks methoxy group, potentially less effective |

| N-(pyridin-2-yl)amides | Antimicrobial activity | Different substituents may affect potency |

| 3-bromoimidazo[1,2-a]pyridines | Antimicrobial and anticancer activities | Different functional groups alter reactivity |

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N'-hydroxy-2-(6-methoxypyridin-3-yl)ethanimidamide, and how do reaction conditions impact yield?

- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the pyridine ring. Key steps include condensation of ethanimidamide precursors with substituted pyridines under controlled pH and temperature. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile, coupled with catalysts (e.g., triethylamine), enhance reaction efficiency . Hydroxylamine derivatives are critical for introducing the N'-hydroxy group .

- Optimization : Reaction yields (58–93%) depend on precise stoichiometry, solvent polarity, and reaction time. For example, prolonged heating (>12 hours) may degrade sensitive intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves the pyridine and ethanimidamide moieties, while Mass Spectrometry (MS) confirms molecular weight. High-performance liquid chromatography (HPLC) monitors purity (>95% threshold). X-ray crystallography, using programs like SHELXL, validates stereochemistry .

- Data Interpretation : Discrepancies in NMR peaks (e.g., splitting patterns) may indicate tautomerism or impurities, necessitating iterative purification .

Advanced Research Questions

Q. How does the 6-methoxy-pyridine substituent influence the compound’s bioactivity compared to analogs?

- Structure-Activity Relationship (SAR) : The 6-methoxy group enhances electron-donating effects, improving binding to biological targets (e.g., enzymes) via hydrogen bonding. Comparative studies with chloropyridazine analogs show reduced antimicrobial potency but increased selectivity for cancer cell lines .

- Experimental Validation : Molecular docking studies (e.g., AutoDock Vina) quantify interactions with active sites, while enzyme inhibition assays (e.g., IC₅₀ measurements) correlate substituent effects with activity .

Q. What methodologies address contradictions in spectroscopic or crystallographic data during structural elucidation?

- Resolution Strategies : For conflicting NMR assignments, use 2D techniques (COSY, HSQC) to resolve overlapping signals. In crystallography, SHELXL refinement with twin-detection algorithms resolves disorder in the pyridine ring .

- Case Study : A retracted study on a related dioxime compound highlights the importance of cross-validating spectroscopic data with elemental analysis and thermal stability tests to avoid misassignment .

Q. How can researchers optimize metal complexation for catalytic or therapeutic applications?

- Coordination Chemistry : The N'-hydroxy and pyridine groups act as bidentate ligands for transition metals (Ni²⁺, Cu²⁺). Solvent-free synthesis under inert atmospheres prevents oxidation. Conductometric titration confirms stoichiometry (e.g., 1:2 metal-ligand ratios) .

- Application : Nickel complexes exhibit enhanced anticancer activity by inducing ROS-mediated apoptosis in vitro .

Methodological Notes

- Crystallography : Use SHELXL for high-resolution refinement, especially for twinned crystals. The program’s constraints (e.g., rigid-body refinement) mitigate overfitting .

- Biological Assays : Pair in vitro cytotoxicity (MTT assay) with in silico ADMET predictions to prioritize analogs for in vivo testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.